Product packaging for 1-Methoxycyclopentane-1-carboxylic acid(Cat. No.:CAS No. 17860-28-5)

1-Methoxycyclopentane-1-carboxylic acid

Cat. No.: B2828065
CAS No.: 17860-28-5
M. Wt: 144.17
InChI Key: TYWVTQSZDVHDEM-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Cyclopentanecarboxylic Acids

Substituted cyclopentanecarboxylic acids are a class of organic compounds that hold considerable significance in contemporary chemistry, particularly in the realm of medicinal chemistry. The cyclopentane (B165970) ring is a common structural motif found in numerous natural products and biologically active molecules. researchgate.netbenthamdirect.com Its three-dimensional structure provides a defined scaffold that can be strategically functionalized to interact with biological targets. nih.gov

The addition of a carboxylic acid group, along with other substituents, transforms the simple carbocycle into a versatile building block for creating more complex molecules. evitachem.com Derivatives of cyclopentanecarboxylic acid have been investigated for a range of potential biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai The ability to modify the cyclopentane core with various functional groups allows chemists to fine-tune the molecule's properties, influencing its reactivity, solubility, and biological interactions. evitachem.com This makes the cyclopentane framework a valuable and privileged scaffold in the design and synthesis of new therapeutic agents and specialty chemicals. researchgate.netbenthamdirect.comguidechem.com

Interdisciplinary Relevance in Advanced Chemical and Biological Studies

The importance of the cyclopentane scaffold extends across multiple scientific disciplines, most notably in drug discovery and chemical biology. The overwhelming majority of small-molecule pharmaceuticals contain at least one ring system, as cyclic structures offer control over molecular shape and reduce the number of rotatable bonds, which can enhance bioavailability and target specificity. nih.gov

Recent research highlights the successful application of the cyclopentane carboxylic acid motif in developing potent and selective therapeutic agents. For instance, novel cyclopentane carboxylic acids have been identified as powerful inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. nih.gov In these studies, the cyclopentane carboxylic acid group served as a crucial component, significantly boosting the potency of the inhibitor. nih.gov This demonstrates the direct impact of this chemical class on addressing significant medical challenges.

Furthermore, the versatility of the cyclopentane core is evident in its use as a foundational structure for creating complex molecular architectures with diverse biological functions. organic-chemistry.org The development of synthetic methods to create highly substituted cyclopentane structures is a key area of research, as it opens up pathways to new chemical entities for screening in drug discovery programs. researchgate.netbenthamdirect.com From creating precursors for histone deacetylase (HDAC) inhibitors to serving as key intermediates in organic synthesis, the interdisciplinary relevance of these compounds is well-established in the quest for novel molecules with therapeutic potential. nih.govguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B2828065 1-Methoxycyclopentane-1-carboxylic acid CAS No. 17860-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWVTQSZDVHDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17860-28-5
Record name 1-methoxycyclopentane-1-carboxylic acid
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Synthetic Methodologies and Mechanistic Investigations of 1 Methoxycyclopentane 1 Carboxylic Acid

Established Synthetic Routes for Carboxylic Acids as Precursors

The creation of a carboxylic acid group on a cyclopentane (B165970) scaffold is a foundational step. Several classical methods in organic chemistry can be employed to achieve this, each starting from different precursors and involving distinct mechanistic pathways.

Oxidation of Functionalized Cyclopentanol (B49286) Derivatives

The oxidation of alcohols is a cornerstone of organic synthesis for producing carbonyl compounds, including carboxylic acids. In the context of cyclopentane derivatives, primary alcohols attached to the ring can be oxidized to yield the corresponding carboxylic acid. A common route involves the oxidation of a cyclopentanol derivative.

The process often occurs in a two-step manner, where the secondary alcohol, cyclopentanol, is first oxidized to cyclopentanone. Strong oxidizing agents are required for this transformation. Subsequently, the cyclic ketone can be further oxidized to a dicarboxylic acid, such as glutaric acid, by ring cleavage. However, for the synthesis of a monosubstituted cyclopentanecarboxylic acid, a primary alcohol attached to the cyclopentane ring (cyclopentylmethanol) would be the ideal starting material.

Common oxidizing agents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate in the presence of sulfuric acid (Jones reagent). organic-chemistry.org The reaction typically involves heating the alcohol with an excess of the oxidizing agent to ensure the oxidation proceeds to the carboxylic acid stage. organic-chemistry.org

Table 1: Reagents for Oxidation of Cyclopentanol Derivatives

Oxidizing Agent Typical Conditions Product from Primary Alcohol
Potassium Permanganate (KMnO₄) Basic, then acidic workup Cyclopentanecarboxylic acid
Chromic Acid (H₂CrO₄) Acetone, H₂SO₄ Cyclopentanecarboxylic acid

This table presents common oxidizing agents and conditions for the conversion of cyclopentanol derivatives.

Carboxylation via Grignard Reagents

A powerful method for forming carbon-carbon bonds and synthesizing carboxylic acids is through the carboxylation of Grignard reagents. youtube.com This method effectively adds a carboxyl group to the carbon atom that was initially bonded to a halogen. The synthesis begins with the preparation of a cyclopentyl Grignard reagent, typically from cyclopentyl bromide or chloride, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). quora.com

The resulting cyclopentylmagnesium halide is a potent nucleophile. youtube.com It readily attacks the electrophilic carbon atom of carbon dioxide, which is often used in its solid form (dry ice). ucalgary.ca This nucleophilic addition reaction forms a magnesium carboxylate salt. The final step is the protonation of this salt with an aqueous acid (e.g., HCl or H₂SO₄) during workup to yield the desired cyclopentanecarboxylic acid. quora.comucalgary.ca This method is advantageous as it increases the carbon chain length by one carbon. youtube.com

Reaction Scheme: Grignard Carboxylation

Formation of Grignard Reagent: C₅H₉Br + Mg → C₅H₉MgBr

Carboxylation: C₅H₉MgBr + CO₂ → C₅H₉CO₂MgBr

Acidic Workup: C₅H₉CO₂MgBr + H₃O⁺ → C₅H₉COOH + Mg(OH)Br

Methoxylation Strategies for Cyclopentane Core Functionalization

Introducing a methoxy (B1213986) group onto the cyclopentane ring is a key step in forming the "1-methoxy" part of the target molecule. There are several strategies for this functionalization. One common approach is the Williamson ether synthesis. This method typically involves a cyclopentanol or a derivative which is deprotonated by a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to form the methoxy ether.

Alternatively, if starting from an unfunctionalized cyclopentane, a radical halogenation (e.g., using N-bromosuccinimide under UV light) can introduce a bromine atom. The resulting bromocyclopentane (B41573) can then undergo nucleophilic substitution with sodium methoxide (B1231860) (NaOCH₃) to yield methoxycyclopentane. For the specific synthesis of 1-methoxycyclopentane-1-carboxylic acid, methoxylation would ideally be performed on a precursor that already contains the carboxyl group or a group that can be converted to it, at the C1 position.

Hydrolysis of Nitrile Precursors

The hydrolysis of nitriles provides another reliable route to carboxylic acids. libretexts.orgchemguide.co.uk This method is particularly useful as the nitrile group (-C≡N) can be introduced into a molecule via nucleophilic substitution of an alkyl halide with a cyanide salt (e.g., NaCN or KCN). For the synthesis of a cyclopentanecarboxylic acid, cyclopentyl cyanide (cyanocyclopentane) would be the precursor.

The hydrolysis of the nitrile can be performed under either acidic or basic conditions. libretexts.orgcommonorganicchemistry.com

Acidic Hydrolysis: The nitrile is heated under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). This initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Table 2: Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Product Final Product (after workup)
Acidic Dilute HCl or H₂SO₄, heat (reflux) Amide Carboxylic Acid + Ammonium Salt

This table summarizes the typical conditions and products for the hydrolysis of nitriles.

Advanced Synthetic Approaches to this compound and its Derivatives

Once the carboxylic acid is formed, it can be converted into more reactive derivatives, which serve as versatile intermediates for creating a wide range of other compounds, such as esters and amides.

Halogenation of the Carboxylic Acid Group to Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride (or acid chloride) is a fundamental activation step in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and converting it to a chlorosulfite or similar intermediate makes it an excellent leaving group. This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Several reagents are commonly used for this halogenation.

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. google.com

Phosgene (COCl₂): Phosgene is a highly effective but also highly toxic reagent used for this conversion, often in industrial settings. google.com

Phosphorus Chlorides: Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective for converting carboxylic acids to acyl chlorides.

The resulting 1-methoxycyclopentane-1-carbonyl chloride is a reactive intermediate that is not typically isolated but used directly in subsequent reactions to form esters, amides, or other acyl derivatives.

Table 3: Common Halogenating Agents for Carboxylic Acids

Reagent Formula Byproducts Notes
Thionyl Chloride SOCl₂ SO₂, HCl Byproducts are gases, simplifying workup.
Phosgene COCl₂ HCl, CO₂ Highly effective but very toxic.
Phosphorus Pentachloride PCl₅ POCl₃, HCl Solid reagent, reaction can be vigorous.

This table lists common reagents for converting carboxylic acids to acyl chlorides.

Thionyl Chloride and Oxalyl Chloride Mediated Transformations

The conversion of this compound to its corresponding acyl chloride is a pivotal step in the synthesis of various derivatives. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive 1-methoxycyclopentane-1-carbonyl chloride.

With thionyl chloride, the reaction proceeds through the formation of a chlorosulfite intermediate. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. researchgate.net This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, resulting in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. mdpi.comcsic.es The evolution of these gases helps to drive the reaction to completion.

Mechanism with Thionyl Chloride:

Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the sulfur of thionyl chloride.

Intermediate Formation: A proton is transferred, and a chloride ion is eliminated, forming a reactive chlorosulfite intermediate.

Nucleophilic Acyl Substitution: The chloride ion attacks the carbonyl carbon.

Product Formation: The intermediate collapses, releasing the acyl chloride, sulfur dioxide, and hydrogen chloride. umaine.edu

Oxalyl chloride is another effective reagent for this transformation and is often preferred due to its milder reaction conditions. ifpenergiesnouvelles.com The mechanism involves the carboxylic acid attacking one of the carbonyl carbons of oxalyl chloride. researchgate.netbaranlab.org A subsequent cascade of reactions, driven by the release of carbon dioxide (CO₂) and carbon monoxide (CO), leads to the formation of the acyl chloride. researchgate.netbaranlab.org For this reaction, a catalyst such as N,N-dimethylformamide (DMF) is often employed. organic-chemistry.org

ReagentByproductsCatalyst (often used)
Thionyl Chloride (SOCl₂)SO₂, HClPyridine
Oxalyl Chloride ((COCl)₂)CO₂, CO, HClDMF
Oxidation of Corresponding Alcohols to Acyl Chlorides

An alternative, though less direct, route to acyl chlorides involves the oxidation of the corresponding primary alcohol. In the context of this compound, the precursor alcohol would be (1-methoxycyclopentyl)methanol (B1374382). While the direct, one-step oxidation of a primary alcohol to an acyl chloride is not a standard transformation, multi-step processes can achieve this. More innovative is the concept of an oxidative cross-esterification of alcohols, which proceeds through an in-situ generated acyl chloride intermediate. A metal-free approach using trichloroisocyanuric acid as an oxidant can convert an alcohol first to an aldehyde and then to an acyl chloride in the same reaction vessel, which can then be trapped by another alcohol to form an ester. researchgate.net This methodology suggests the feasibility of generating 1-methoxycyclopentane-1-carbonyl chloride from (1-methoxycyclopentyl)methanol under specific oxidative conditions.

Precursor Synthesis via Acid-Catalyzed Methanol (B129727) Addition to Cyclopentene (B43876) Derivatives

The synthesis of the core structure of this compound often begins with the formation of a key precursor, 1-methoxycyclopentane-1-carbonitrile. A plausible synthetic route to this intermediate starts from cyclopentanone. Cyclopentanone can be converted to its cyanohydrin, which upon treatment with methanol under acidic conditions, would likely yield 1-methoxycyclopentane-1-carbonitrile.

A more direct approach to a related precursor involves the acid-catalyzed addition of methanol to a cyclopentene derivative. mdpi.com For instance, the reaction of 1-cyanocyclopentene with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) would proceed via a carbocation intermediate. csic.esumaine.edumdpi.com The acid protonates the double bond of the cyclopentene ring, leading to the formation of a tertiary carbocation at the C1 position, stabilized by the nitrile group. mdpi.com A subsequent nucleophilic attack by methanol on this carbocation, followed by deprotonation, would yield 1-methoxycyclopentane-1-carbonitrile. csic.esumaine.edumdpi.com This nitrile can then be hydrolyzed under acidic or basic conditions to afford the target carboxylic acid.

Key Steps in Precursor Synthesis:

Protonation of the alkene by the acid catalyst to form a stable carbocation.

Nucleophilic attack of methanol on the carbocation.

Deprotonation to form the methoxy ether.

Hydrolysis of the nitrile group to the carboxylic acid.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of sustainable materials, the development of recyclable catalysts, and the optimization of reactions to minimize waste.

**2.3.1. Utilization of Sustainable Oxidants (e.g., H₂O₂, Molecular Oxygen, CO₂/H₂) **

In the synthesis of precursors for this compound, traditional oxidation methods can be replaced with more environmentally friendly alternatives. For instance, the oxidation of cyclohexane (B81311) to cyclohexanone (B45756) and cyclohexanol, key intermediates, can be achieved using in-situ generated hydrogen peroxide (H₂O₂). researchgate.net This chemo-enzymatic process offers a greener alternative to traditional heavy-metal-based oxidants. researchgate.net The use of molecular oxygen and catalytic systems based on CO₂/H₂ are also areas of active research for more sustainable oxidation and carboxylation reactions.

Development and Application of Recyclable Catalytic Systems (e.g., Solid Acid Carbocatalysts, Iridium Complexes, Zeolites, Ion Exchangers)

To enhance the sustainability of the synthesis, homogeneous catalysts can be replaced with heterogeneous, recyclable catalytic systems.

Solid Acid Carbocatalysts: These materials, derived from biomass, can be employed in reactions such as esterification and etherification, offering a renewable and recyclable alternative to liquid acid catalysts. mdpi.com

Zeolites: These microporous aluminosilicates are effective catalysts for various organic transformations. researchgate.net Their shape-selective properties can be advantageous in the synthesis of ethers, such as cyclopentyl methyl ether, a related compound. researchgate.net Zeolites can be regenerated and reused, reducing waste and operational costs. researchgate.net

Ion Exchangers: Resins like Amberlyst-15 have been shown to be effective solid acid catalysts for etherification reactions. mdpi.com They can be easily separated from the reaction mixture and reused, which is a significant advantage in industrial processes. mdpi.com

Catalytic SystemApplication in SynthesisAdvantages
Solid Acid CarbocatalystsEsterification, EtherificationRenewable, Recyclable
ZeolitesEther SynthesisShape-selectivity, Recyclable
Ion Exchangers (e.g., Amberlyst)EtherificationEasy separation, Reusable

Optimization for Reduced Waste Generation and Enhanced Atom Economy

A key principle of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comrsc.org The synthesis of this compound can be evaluated and optimized from an atom economy perspective. For example, addition reactions, such as the acid-catalyzed addition of methanol to a cyclopentene derivative, are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. rsc.org

Mechanistic Elucidation of Key Synthetic Transformations

The synthesis of this compound, a molecule with a quaternary carbon center containing both a carboxyl and a methoxy group, requires strategic bond formations. The mechanistic pathways for introducing these two functional groups are critical for optimizing reaction conditions and yields.

Reaction Pathway Analysis of Carboxylation Processes

The introduction of a carboxylic acid group onto the cyclopentane ring, particularly at a tertiary carbon, is a key synthetic step. The analysis of this transformation reveals complex reaction pathways often mediated by organometallic intermediates.

One of the most fundamental methods for this conversion is the carboxylation of a Grignard reagent. masterorganicchemistry.com This process begins with the formation of a 1-methoxycyclopentylmagnesium halide from the corresponding alkyl halide and magnesium metal. wikipedia.org The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to the magnesium a potent nucleophile (effectively a carbanion). youtube.com The reaction pathway proceeds via the nucleophilic addition of this Grignard reagent to the electrophilic carbon of carbon dioxide (CO₂). youtube.comadichemistry.com This attack breaks one of the C=O pi bonds, forming a magnesium carboxylate salt intermediate. The final step is an acidic workup (e.g., with H₃O⁺) to protonate the carboxylate, yielding the final this compound. masterorganicchemistry.com

Grignard Formation: 1-halo-1-methoxycyclopentane + Mg → 1-methoxycyclopentylmagnesium halide

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.

Intermediate Formation: A tetrahedral magnesium carboxylate salt is formed.

Protonation: Acidic workup protonates the carboxylate to yield the final carboxylic acid.

Modern advancements have introduced catalytic methods that offer alternative pathways. For instance, nickel-catalyzed carboxylation reactions can directly convert alkyl halides to carboxylic acids using CO₂. nih.gov These processes involve a catalytic cycle with organonickel intermediates, providing a pathway that can sometimes offer milder conditions and different functional group tolerance compared to traditional Grignard reactions. Furthermore, the development of mechanochemical methods, where reactions are carried out in a ball mill with significantly reduced solvent, represents a green chemistry approach to Grignard-type carboxylations. nih.gov

MethodReagentsKey IntermediateMechanistic ClassNotes
Grignard Carboxylation R-MgX, CO₂, H₃O⁺Magnesium Carboxylate SaltNucleophilic AdditionA classic and widely used method for forming C-C bonds. adichemistry.com
Nickel-Catalyzed Carboxylation R-X, CO₂, Ni catalyst, ReductantOrganonickel ComplexCatalytic Cycle / Cross-CouplingOffers potential for milder conditions and broader substrate scope. nih.gov
Mechanochemical Carboxylation R-Br, Mg, CO₂ (gas)Grignard ReagentNucleophilic AdditionReduces solvent use, aligning with green chemistry principles. nih.gov

Detailed Studies of Methoxylation Mechanisms

The introduction of the methoxy group at the tertiary carbon center is another crucial transformation. The Williamson ether synthesis is a foundational method for forming ethers, proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. scienceinfo.comwikipedia.org

In a potential pathway to this compound, the reaction would involve a methoxide ion (CH₃O⁻) acting as the nucleophile and a cyclopentane derivative with a suitable leaving group (e.g., a halide or tosylate) at the C1 position as the electrophile. The mechanism involves a backside attack by the nucleophilic methoxide on the electrophilic carbon, displacing the leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com

However, the application of the Williamson ether synthesis to a tertiary carbon center, such as the one in a 1-halo-cyclopentane-1-carboxylic acid precursor, presents a significant mechanistic challenge. Sₙ2 reactions are highly sensitive to steric hindrance. masterorganicchemistry.com A tertiary center is sterically crowded, which severely hinders the backside attack required for the Sₙ2 pathway. Consequently, the competing E2 (bimolecular elimination) reaction often becomes the dominant pathway, leading to the formation of an alkene instead of the desired ether. masterorganicchemistry.comquora.com

Given these limitations, alternative mechanistic pathways must be considered:

Sₙ1-type Mechanism: An alternative could involve an Sₙ1 (unimolecular nucleophilic substitution) pathway. Starting with a precursor like an ester of 1-hydroxycyclopentane-1-carboxylic acid, treatment with methanol under strong acidic conditions could lead to the protonation of the hydroxyl group, turning it into a good leaving group (H₂O). Departure of water would form a stabilized tertiary carbocation at the C1 position. This carbocation would then be rapidly attacked by a solvent molecule (methanol) to form the ether after deprotonation.

Modification of the Williamson Synthesis: To favor substitution over elimination, reaction conditions can be optimized, although success with tertiary substrates remains limited. Phase-transfer catalysis is often employed in industrial syntheses to enhance the availability of the nucleophile. scienceinfo.com

StepDescriptionKey Features
1. Nucleophile Formation A strong base (e.g., NaH) deprotonates methanol to form the sodium methoxide nucleophile.Generates a potent nucleophile (CH₃O⁻).
2. Nucleophilic Attack (Sₙ2) The methoxide ion attacks the electrophilic carbon of the cyclopentane substrate from the side opposite the leaving group.Concerted mechanism; backside attack. wikipedia.org
3. Transition State A high-energy transition state is formed where the C-O bond is partially formed and the C-LG bond is partially broken.Steric hindrance at a tertiary center makes this state highly unstable, favoring E2. masterorganicchemistry.com
4. Product Formation The leaving group is expelled, and the C-O bond is fully formed, resulting in the ether product with an inversion of stereochemistry (if applicable).The competing E2 reaction often predominates for tertiary substrates. quora.com

Kinetic and Thermodynamic Considerations in Green Oxidation Processes

Green oxidation processes aim to replace stoichiometric, often toxic, oxidants (like chromium reagents) with catalytic systems that use environmentally benign terminal oxidants, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). metu.edu.trorganic-chemistry.org The synthesis of this compound from a precursor like 1-methoxycyclopentanemethanol is a prime candidate for such a process.

Kinetic Considerations: The rate of a chemical reaction is governed by its activation energy (Eₐ), which is the minimum energy required for reactants to transform into products. wikipedia.org Catalysts increase reaction rates by providing an alternative reaction pathway with a lower activation energy. libretexts.org In the context of green alcohol oxidation, nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidinyloxy) are highly effective catalysts. organic-chemistry.org The TEMPO-catalyzed oxidation of an alcohol involves a catalytic cycle where the active oxidant is the N-oxoammonium ion, which is regenerated by a co-oxidant. The kinetics of these multi-step reactions can be complex, and identifying the rate-determining step is crucial for process optimization. acs.org

Computational studies on the oxidation of related molecules like cyclopentane have provided deep insight into the kinetics of radical-based oxidation pathways. These studies show that low-temperature oxidation proceeds through a series of steps including H-atom abstraction, O₂ addition to form peroxy radicals (ROO•), and isomerization to hydroperoxyalkyl radicals (•QOOH). kaust.edu.saresearchgate.netacs.org The pressure- and temperature-dependent rate coefficients of these elementary reactions are critical for building accurate kinetic models. doi.orgresearchgate.net

ParameterTraditional Oxidation (e.g., CrO₃)Green Catalytic Oxidation (e.g., TEMPO/Air)
Kinetics Often fast but requires harsh conditions and stoichiometric, hazardous reagents.Rate is dependent on catalyst loading, temperature, and co-oxidant. The catalyst provides a low activation energy pathway. libretexts.org
Activation Energy (Eₐ) High intrinsic activation energy, overcome by using a powerful oxidant.Significantly lowered by the catalyst, allowing for milder reaction conditions. libretexts.org
Thermodynamics (ΔH) Highly exothermic and can be difficult to control.The overall enthalpy is the same, but the catalytic pathway allows for better heat management.
Mechanism Direct oxidation by a high-valent metal oxide.Involves a multi-step catalytic cycle with radical or ionic intermediates. organic-chemistry.org
Green Aspect Poor: generates toxic heavy metal waste.Excellent: uses a benign terminal oxidant like air and can be highly selective. rsc.org

Reaction Chemistry and Derivatization Studies of 1 Methoxycyclopentane 1 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The chemical behavior of 1-methoxycyclopentane-1-carboxylic acid is largely dictated by the reactivity of its carboxylic acid functional group. This group serves as a primary site for a variety of chemical transformations, including acid-base reactions, esterification, reduction, and nucleophilic acyl substitution. The presence of a methoxy (B1213986) group on the same carbon atom (the α-carbon) influences the electronic properties of the carboxyl group, though its steric bulk can also play a role in reaction kinetics.

Like other carboxylic acids, this compound is a Brønsted-Lowry acid, capable of donating the proton from its hydroxyl group to a base. In an aqueous solution, it establishes an equilibrium with its conjugate base, the 1-methoxycyclopentane-1-carboxylate anion, and a hydronium ion. The position of this equilibrium is determined by its acid dissociation constant (pKa).

The reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), proceeds to completion, forming a stable salt, sodium 1-methoxycyclopentane-1-carboxylate, and water. This neutralization reaction is a fundamental property of carboxylic acids. The resulting carboxylate salt is ionic and typically water-soluble. Under basic conditions, the carboxylate anion is the predominant species. youtube.com

Table 1: Acid-Base Reaction with Sodium Hydroxide
Reactant 1Reactant 2Product 1Product 2
This compoundSodium Hydroxide (NaOH)Sodium 1-methoxycyclopentane-1-carboxylateWater (H₂O)

Esterification is a key reaction of carboxylic acids, and this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com To achieve a high yield of the ester, the equilibrium must be shifted toward the products, typically by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comnih.gov

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com

Table 2: Typical Conditions for Fischer Esterification
ReactantsCatalystConditionsProducts
This compound, Alcohol (e.g., Methanol (B129727), Ethanol)H₂SO₄ or HCl (catalytic amount)Heat (reflux), often with removal of waterCorresponding Ester (e.g., Methyl 1-methoxycyclopentane-1-carboxylate), Water

Other esterification methods include reaction with alkyl halides after conversion to the carboxylate salt or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). commonorganicchemistry.com

The carboxylic acid functional group is relatively resistant to reduction. Strong reducing agents are required for its conversion to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.orgnih.gov The reaction reduces this compound to the corresponding primary alcohol, (1-methoxycyclopentyl)methanol (B1374382).

The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. This process ultimately leads to a tetrahedral intermediate which, after an aqueous workup, yields the primary alcohol. libretexts.org An aldehyde is formed as an intermediate but cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced further. libretexts.orglibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Table 3: Reduction of Carboxylic Acid to Primary Alcohol
Starting MaterialReagentSolventProduct
This compound1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O/H⁺ workupAnhydrous ether or THF(1-Methoxycyclopentyl)methanol

The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic acyl substitution difficult. libretexts.org Therefore, the conversion of this compound into derivatives like amides and anhydrides typically requires activation of the carboxyl group. uomustansiriyah.edu.iq

Amide Formation: Direct reaction with an amine is generally unfavorable and results in an acid-base reaction to form a salt. youtube.com To form an amide, the carboxylic acid is often first converted into a more reactive acyl derivative, such as an acid chloride. This is achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting 1-methoxycyclopentane-1-carbonyl chloride is a highly reactive electrophile that readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary amide. khanacademy.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine by converting the hydroxyl into a better leaving group in situ. libretexts.orgyoutube.com

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, a process that typically requires high temperatures and a dehydrating agent like phosphorus pentoxide (P₂O₅). youtube.com A more common laboratory method for preparing both symmetrical and unsymmetrical (mixed) anhydrides is to react a carboxylate salt with an acid chloride. uomustansiriyah.edu.iqkhanacademy.org For instance, sodium 1-methoxycyclopentane-1-carboxylate could react with 1-methoxycyclopentane-1-carbonyl chloride to produce the symmetrical anhydride.

Table 4: Nucleophilic Acyl Substitution Pathways
Target DerivativePathway 1: Activation to Acid ChloridePathway 2: Direct Coupling/Dehydration
Amide1. React with SOCl₂ to form 1-methoxycyclopentane-1-carbonyl chloride. 2. React with amine (RNH₂).React with amine (RNH₂) in the presence of a coupling agent (e.g., DCC).
Anhydride (Symmetrical)React sodium 1-methoxycyclopentane-1-carboxylate with 1-methoxycyclopentane-1-carbonyl chloride.Heat two equivalents of the carboxylic acid with a strong dehydrating agent (e.g., P₂O₅).

Reactivity at the Cyclopentane (B165970) Ring System

Unlike the planar representation often used in drawings, the cyclopentane ring is not flat. A planar conformation would result in significant eclipsing (torsional) strain between adjacent hydrogen atoms. msu.edumasterorganicchemistry.com To alleviate this strain, the ring puckers into non-planar conformations. msu.edulibretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist," where two adjacent carbon atoms are out of the plane of the other three. masterorganicchemistry.com These conformations rapidly interconvert at room temperature.

Ring-Opening and Rearrangement Reactions

While the cyclopentane ring is generally stable, under specific conditions, cycloalkane carboxylic acids can undergo ring-opening or rearrangement reactions. These transformations are often driven by the formation of high-energy intermediates or the relief of ring strain, although cyclopentane is less strained than smaller rings like cyclobutane.

Rearrangement reactions common to carboxylic acids or systems that can generate carbocation intermediates may be applicable. For instance, transformations like the Curtius or Hofmann rearrangements involve the conversion of a carboxylic acid derivative (like an acyl azide (B81097) or amide) to an amine with the loss of one carbon atom, proceeding through an isocyanate intermediate. bdu.ac.inlibretexts.org Another relevant transformation is the Wolff rearrangement, a key step in the Arndt-Eistert synthesis, which converts an α-diazoketone (derivable from the carboxylic acid) into a ketene, effectively leading to a chain-extended carboxylic acid homologue. msu.edu

In reactions involving carbocation formation, such as under strong acid conditions, Wagner-Meerwein rearrangements could occur. msu.edu Protonation of the methoxy group could lead to its loss as methanol, generating a tertiary carbocation at the C1 position. This carbocation could then trigger a 1,2-alkyl shift, potentially leading to ring expansion to a cyclohexanone (B45756) derivative after subsequent steps. The stability of the tertiary carbocation intermediate is a key factor in promoting such rearrangements over simple substitution. bdu.ac.in

Electrophilic ring-opening of strained cycloalkanes is a known process. rsc.org Although less strained than cyclopropanes, the cyclopentane ring in this compound could potentially be opened under specific catalytic conditions, particularly if activation can be achieved through coordination with the carboxyl or methoxy groups.

Functionalization of Peripheral C-H Bonds (e.g., γ-Lactonization)

A significant area of modern synthetic chemistry is the selective functionalization of otherwise unreactive C-H bonds. ethernet.edu.et For cycloalkane carboxylic acids, intramolecular C-H activation offers a powerful method for introducing functionality in a site-selective manner, often directed by the carboxyl group.

One of the most notable transformations in this category is γ-lactonization, which involves the oxidation of a γ-C-H bond to form a five-membered lactone ring. This reaction provides direct access to γ-lactones, which are prevalent motifs in natural products and pharmaceuticals. uni-kiel.dechemrxiv.org This transformation is particularly challenging for cycloalkanes due to the strain involved in the necessary transannular C-H palladation. nih.gov However, recent advances have demonstrated that palladium and manganese catalysts can effectively mediate this reaction. uni-kiel.denih.gov

The carboxylate group acts as a directing group, forming a cyclic intermediate with the metal catalyst that brings a specific C-H bond into proximity for activation. ethernet.edu.et Studies have shown that with the appropriate choice of ligands and oxidants, excellent regioselectivity for the γ-position can be achieved, even in the presence of more traditionally reactive β-C-H bonds. nih.gov For this compound, this would involve the functionalization of one of the methylene (B1212753) groups at the C3 position of the cyclopentane ring.

Catalyst systems have been developed that show remarkable selectivity. For example, manganese complexes using hydrogen peroxide as the oxidant can catalyze the γ-lactonization of unactivated primary C-H bonds under mild conditions. nih.gov Palladium catalysis, often employing specialized ligands like quinuclidine-pyridones or β-alanine derivatives, has also proven highly effective for the γ-lactonization of a wide range of aliphatic acids. uni-kiel.dechemrxiv.orgnih.gov

Table 1: Catalyst Systems for γ-Lactonization of Carboxylic Acids
Catalyst SystemOxidantKey FeaturesReference
Palladium(II) with Quinuclidine-Pyridone LigandsVarious (e.g., K₂S₂O₈)Enables transannular γ-arylation and lactonization of cycloalkane carboxylic acids. High selectivity over β-C-H bonds. nih.gov
Manganese Complexes with Chiral LigandsHydrogen Peroxide (H₂O₂)Promotes site- and stereoselective lactonization of unactivated primary γ-C-H bonds under mild conditions. nih.gov
Palladium(II) with β-Alanine-Derived LigandsSodium PercarbonateEffective for a wide range of aliphatic acids, including previously challenging substrates. uni-kiel.dechemrxiv.org

Derivatization for Enhanced Reactivity and Synthetic Utility

The carboxylic acid functional group is a versatile handle for chemical modification. Converting it into other functional groups can dramatically alter the reactivity of this compound, unlocking its potential for use in a broader range of synthetic applications.

Formation of Acyl Halides for Electrophilic Reactions

One of the most common and useful derivatizations of carboxylic acids is their conversion to acyl halides, particularly acyl chlorides. orgoreview.com Acyl halides are highly reactive electrophiles that serve as precursors for a wide array of other carboxylic acid derivatives, including esters, amides, and anhydrides, through nucleophilic acyl substitution reactions. libretexts.orglibretexts.org

The conversion is typically achieved by treating the carboxylic acid with a dehydrating/halogenating agent. The hydroxyl group of the carboxylic acid is a poor leaving group, and these reagents work by converting it into a better one. orgoreview.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). For the synthesis of acyl bromides, phosphorus tribromide (PBr₃) is often used. libretexts.orgchemguide.co.uk The reaction with thionyl chloride is often convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Once formed, the acyl chloride of this compound can be used in a variety of powerful C-C bond-forming reactions, such as Friedel-Crafts acylation to introduce the methoxycyclopentanoyl group onto an aromatic ring. libretexts.org

Table 2: Common Reagents for Acyl Chloride Formation from Carboxylic Acids
ReagentFormulaByproductsReference
Thionyl ChlorideSOCl₂SO₂, HCl orgoreview.comchemguide.co.uk
Phosphorus PentachloridePCl₅POCl₃, HCl chemguide.co.uk
Oxalyl Chloride(COCl)₂CO, CO₂, HCl
Phosphorus Tribromide (for Acyl Bromides)PBr₃H₃PO₃ libretexts.org

Synthesis of Complex Organic Building Blocks

With its densely functionalized and stereochemically defined core, this compound is an attractive starting material, or building block, for the synthesis of more complex molecular architectures. mdpi.comsemanticscholar.org Cyclic structures are fundamental components of a vast number of natural products and pharmaceutical agents, providing conformational rigidity and defining the spatial orientation of functional groups. nih.gov

The cyclopentane scaffold itself is a privileged structure in medicinal chemistry. By leveraging the existing functional groups, the molecule can be elaborated into more complex structures. For example, the carboxylic acid can be reduced to an alcohol, which can then participate in ether or ester linkages, or be converted into a leaving group for nucleophilic substitution. Alternatively, the carboxylic acid can serve as a handle for coupling reactions to build larger molecules, such as in peptide synthesis after conversion to an activated ester or acyl halide. researchgate.net

The quaternary carbon at C1 provides a stable anchor point, preventing epimerization at that center. The methoxy group can potentially be cleaved under strongly acidic conditions to reveal a hydroxyl group, adding another point for functionalization. The ability to selectively functionalize the peripheral C-H bonds, as discussed in section 3.2.3, further enhances its utility as a building block, allowing for the creation of polysubstituted cyclopentane derivatives that would be difficult to access through other means. nih.govbeilstein-journals.org

Selective Functionalization for Multi-Step Syntheses

The presence of multiple distinct functional groups and positions on this compound allows for selective chemical modifications, which is a cornerstone of multi-step organic synthesis. youtube.com The key to a successful multi-step synthesis is the ability to react one part of the molecule while leaving others intact, often through the use of protecting groups or by exploiting the inherent differences in reactivity.

For this molecule, the carboxylic acid is the most reactive site under many conditions. It can be selectively converted into an ester, amide, or acyl chloride without affecting the methoxy group or the C-H bonds of the ring under standard conditions. thermofisher.com Conversely, the methoxy group is relatively inert but can be cleaved using strong Lewis acids or proton acids like HBr or BBr₃, which would likely also affect the carboxylic acid unless it is protected (e.g., as an ester).

The development of catalyst-controlled C-H functionalization provides an orthogonal strategy for modification. A synthetic route could first involve derivatization of the carboxylic acid (e.g., esterification), followed by a directed γ-lactonization or arylation at a peripheral C-H bond. nih.gov Subsequently, the ester could be hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing a complex, multifunctionalized cyclopentane core for further elaboration. This level of selective control allows for the systematic and predictable construction of complex target molecules from a relatively simple starting material.

Advanced Spectroscopic and Analytical Characterization of 1 Methoxycyclopentane 1 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra provide definitive information about the molecular skeleton and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Methoxycyclopentane-1-carboxylic acid is expected to show distinct signals corresponding to the methoxy (B1213986), cyclopentyl, and carboxylic acid protons. The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. chemicalbook.comlibretexts.org This significant downfield shift is due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group. The methoxy group protons (-OCH₃) would appear as a sharp singlet, deshielded by the adjacent oxygen atom, likely in the range of 3.3-3.5 ppm. The eight protons of the cyclopentane (B165970) ring are not chemically equivalent. They would likely appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. Protons on the carbons adjacent to the quaternary carbon (C2 and C5) would be expected at the downfield end of this range compared to the protons on C3 and C4.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 175-185 ppm for saturated aliphatic acids. youtube.comlibretexts.org The quaternary carbon of the cyclopentane ring, bonded to both the carboxylic acid and the methoxy group, would also be significantly deshielded, with an estimated chemical shift in the range of 80-90 ppm. The methoxy carbon (-OCH₃) is expected to resonate between 50-60 ppm. The carbons of the cyclopentane ring would appear in the aliphatic region of the spectrum. The C2 and C5 carbons, being adjacent to the substituted carbon, would be expected around 35-45 ppm, while the C3 and C4 carbons would be found further upfield, likely in the 20-30 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR¹³C NMR
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
-COOH10.0 - 12.0Broad Singlet-COOH175 - 185
-OCH₃3.3 - 3.5SingletC180 - 90
-CH₂- (C2, C5)2.0 - 2.5Multiplet-OCH₃50 - 60
-CH₂- (C3, C4)1.5 - 2.0Multiplet-CH₂- (C2, C5)35 - 45
-CH₂- (C3, C4)20 - 30

While this compound itself is achiral, its derivatives can contain stereocenters. Advanced 2D NMR techniques are indispensable for assigning the stereochemistry of such molecules. acdlabs.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. For a substituted cyclopentane ring, COSY would show correlations between adjacent methylene (B1212753) protons, helping to trace the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, such as C1 in this compound, by observing correlations from the methoxy protons and the protons on C2 and C5 to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. blogspot.comlibretexts.org For derivatives of this compound with stereocenters, NOESY or ROESY can be used to determine the relative stereochemistry. For example, a NOE between a substituent's proton and a specific proton on the cyclopentane ring would indicate that they are on the same face of the ring. acdlabs.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. electronicsandbooks.comlibretexts.org Superimposed on this broad band would be the C-H stretching vibrations of the cyclopentyl and methoxy groups, typically appearing between 2850 and 3000 cm⁻¹.

A key absorption for this molecule is the carbonyl (C=O) stretch of the carboxylic acid, which is expected to be a strong, sharp band around 1710 cm⁻¹. libretexts.orgopenstax.org The exact position of this band is sensitive to the molecular environment. The C-O stretching vibration of the carboxylic acid would likely appear in the 1210-1320 cm⁻¹ region. electronicsandbooks.com Additionally, the C-O stretching of the methoxy ether linkage would be expected in the 1050-1150 cm⁻¹ range.

Predicted IR Absorption Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Alkyl C-HC-H Stretch2850 - 3000Medium
Carboxylic AcidC=O Stretch~1710Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium
Ether (Methoxy)C-O Stretch1050 - 1150Medium

The frequency of the carbonyl (C=O) stretching vibration in the IR spectrum can provide insights into the reactivity of the carboxylic acid group. A useful correlation exists between the reactivity of carbonyl compounds and their C=O stretching frequencies. libretexts.orglibretexts.org Electron-withdrawing groups attached to the carbonyl carbon tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers, while electron-donating groups have the opposite effect. oregonstate.eduopenstax.org In this compound, the methoxy group at the alpha position may have a slight inductive electron-withdrawing effect, potentially leading to a slightly higher carbonyl frequency compared to an unsubstituted cyclic carboxylic acid. This could imply a slight increase in the acidity and electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic acyl substitution reactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺˙) at m/z = 144, corresponding to its molecular weight. However, the molecular ion of carboxylic acids can sometimes be weak or absent. libretexts.org

The fragmentation of this molecule would likely proceed through several characteristic pathways for both carboxylic acids and ethers. youtube.com

Loss of the methoxy group: Alpha-cleavage is common for ethers, so the loss of a methoxy radical (·OCH₃, 31 Da) would lead to a significant fragment ion at m/z = 113.

Loss of the carboxylic acid group: Cleavage of the bond between the ring and the carboxylic acid group, resulting in the loss of a COOH radical (45 Da), would produce an ion at m/z = 99.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion is another possible fragmentation pathway for carboxylic acids, which would result in an ion at m/z = 100.

Ring fragmentation: The cyclopentane ring itself can undergo fragmentation. A common fragmentation for cyclopentane derivatives is the loss of ethene (C₂H₄, 28 Da), which could lead to further fragment ions. docbrown.infoyoutube.com

Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted FragmentOrigin of Fragment
144[C₇H₁₂O₃]⁺˙Molecular Ion (M⁺˙)
113[M - OCH₃]⁺Loss of methoxy radical
99[M - COOH]⁺Loss of carboxyl radical
100[M - CO₂]⁺˙Loss of carbon dioxide

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, which provides the integer mass, HRMS can measure the mass of a molecule to several decimal places. This precision allows for the determination of a unique elemental formula.

The molecular formula for this compound is C₇H₁₂O₃. biosynth.com Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental results obtained from HRMS instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. The experimentally determined mass is typically expected to be within a few parts per million (ppm) of the theoretical value, confirming the elemental composition with high confidence.

Table 1: Theoretical Exact Mass Calculation for C₇H₁₂O₃

Element Count Monoisotopic Mass (Da) Total Mass (Da)
Carbon (C) 7 12.000000 84.000000
Hydrogen (H) 12 1.007825 12.093900
Oxygen (O) 3 15.994915 47.984745

| Total | | Theoretical Exact Mass | 144.078645 |

In practice, the molecule is often ionized to form adducts or quasi-molecular ions, such as [M+H]⁺ (protonated molecule), [M+Na]⁺ (sodiuam adduct), or [M-H]⁻ (deprotonated molecule). HRMS analysis would target the exact masses of these specific ions to confirm the presence of the compound. For its isomer, 3-methoxycyclopentane-1-carboxylic acid, the computed exact mass is 144.078644241 Da, which aligns with this calculation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, the intact ionized molecule (precursor ion) of this compound is isolated in the mass spectrometer and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.

The fragmentation of this compound is predicted to occur at its key functional groups and structural features: the carboxylic acid, the methoxy group, and the cyclopentane ring.

Loss of the Methoxy Group: A common fragmentation pathway involves the cleavage of the C-O bond, leading to the neutral loss of a methoxy radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Decarboxylation: The carboxylic acid moiety can be lost as carbon dioxide (CO₂, 44 Da) or as the entire carboxyl group (•COOH, 45 Da). Alpha-cleavage involving the loss of the hydroxyl radical (•OH, 17 Da) is also a characteristic fragmentation for carboxylic acids. miamioh.edu

Ring Cleavage: The cyclopentane ring can undergo fragmentation, often resulting in the loss of neutral molecules like ethene (C₂H₄, 28 Da). nih.gov

Combined Losses: Sequential fragmentation events, such as the initial loss of the methoxy group followed by the loss of carbon monoxide (CO, 28 Da) from the resulting acylium ion, are also plausible. lew.ro

By analyzing the mass differences between the precursor ion and the observed product ions, a fragmentation pathway can be proposed, which provides strong evidence for the compound's specific isomeric structure.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 145.0859)

Precursor Ion (m/z) Neutral Loss Mass of Loss (Da) Predicted Product Ion (m/z)
145.0859 •OCH₃ 31.0184 114.0675
145.0859 CH₃OH 32.0262 113.0597
145.0859 H₂O 18.0106 127.0753
145.0859 COOH 45.0133 100.0726

Coupled Techniques (LC-MS, GC-MS) for Mixture Analysis

For analyzing this compound within complex matrices, mass spectrometry is coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC). These hyphenated techniques separate the compound from other components in the mixture before it enters the mass spectrometer for detection and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar, non-volatile compounds like carboxylic acids. nih.govnih.gov The compound is first separated on an LC column, often using reversed-phase chromatography. The eluent from the LC is then directed into an electrospray ionization (ESI) source, which generates gas-phase ions (e.g., [M-H]⁻ or [M+H]⁺) that are subsequently analyzed by the mass spectrometer. This technique allows for both the quantification and identification of the target analyte in complex samples such as reaction mixtures or biological fluids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency for volatile compounds. nih.gov However, due to the polarity and low volatility of the carboxylic acid group, direct analysis of this compound by GC-MS is challenging and often results in poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative prior to analysis. usherbrooke.ca This approach is highly effective for separating the derivatized analyte from other volatile components in a sample.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is the cornerstone of purity assessment and preparative separation for this compound. The choice of technique depends on the specific analytical goal, such as quantitative purity determination, separation from isomers, or isolation from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase, Ion-Exchange, HILIC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carboxylic acids. nih.gov

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for organic acids. teledyneisco.com Separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). sielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid (TFA). teledyneisco.com RP-HPLC is effective for assessing the purity of this compound and separating it from less polar impurities.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. bio-rad.com Anion-exchange chromatography, using a positively charged stationary phase, can be employed to retain the negatively charged carboxylate form of this compound. google.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the analyte from the resin. ct.gov IEC is particularly useful for separating organic acids from neutral compounds or cations. metrohm.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique for separating highly polar compounds that show little retention in reversed-phase mode. elementlabsolutions.comnih.gov It utilizes a polar stationary phase (like silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of an organic solvent and a small amount of water. thermofisher.comzodiaclifesciences.com Water acts as the strong eluting solvent. HILIC can provide a different selectivity compared to reversed-phase and is well-suited for separating polar analytes like this compound from other polar or ionic species. helixchrom.comchromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but its application to underivatized carboxylic acids is limited due to their low volatility and high polarity, which can lead to peak tailing and poor chromatographic performance. colostate.edu To overcome these limitations, this compound must be chemically modified into a more volatile derivative before GC analysis. This derivatization step is crucial for achieving sharp, symmetrical peaks and obtaining reproducible results. researchgate.net The resulting volatile derivative can then be readily separated from other components on a standard GC column and detected.

Derivatization Strategies for Enhanced Chromatographic Separation and Detection (e.g., Silylation, Phenylisothiocyanate Derivatization)

Derivatization is a chemical modification process that converts an analyte into a product with improved properties for chromatographic analysis. researchgate.net

Silylation: This is one of the most common derivatization methods for making carboxylic acids amenable to GC analysis. nih.gov Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the acidic proton of the carboxyl group to form a nonpolar, volatile trimethylsilyl (B98337) (TMS) ester. phenomenex.comresearch-solution.comsigmaaldrich.com This transformation significantly increases the volatility and thermal stability of the analyte, allowing for high-resolution separation by GC. usherbrooke.ca

Phenylisothiocyanate (PITC) Derivatization: While classically used for amino acid analysis, PITC can also react with other functional groups. nih.govthermofisher.com Phenylisothiocyanate reacts with primary and secondary amines, and can also be used for alcohols. sigmaaldrich.com For enhancing HPLC analysis, other derivatization agents are more common for carboxylic acids. For example, reagents can be used to attach a chromophore or fluorophore to the carboxylic acid, significantly enhancing detection sensitivity by UV-Vis or fluorescence detectors. nih.gov While PITC is primarily known for its reaction with amines, its mention highlights a broader strategy of chemical modification to improve analytical performance, such as converting the acid to an amide which could then be analyzed. nih.govontosight.ai For carboxylic acids specifically, reagents like 2-nitrophenylhydrazine (B1229437) (in conjunction with a coupling agent) are often used to create highly UV-active derivatives for HPLC. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Carbon dioxide
Carbon monoxide
Ethene
Formic acid
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Phenylisothiocyanate (PITC)
Trifluoroacetic acid (TFA)

X-ray Crystallography for Solid-State Molecular Structure Determination

Elucidation of Molecular Conformation and Bond Geometries

The molecular structure of this compound, featuring a five-membered cyclopentane ring, is expected to adopt a non-planar conformation to minimize steric and torsional strain. Cyclopentane rings typically exist in one of two puckered conformations: the envelope, where one carbon atom is out of the plane of the other four, or the half-chair (or twist), where two atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by this compound in the solid state would be influenced by the steric bulk of the methoxy and carboxylic acid substituents at the C1 position and the crystal packing forces.

In analogous structures, such as 1-hydroxycyclopentane-1-carboxylic acid, the cyclopentane ring has been observed to adopt an envelope conformation. researchgate.net The bond geometries, including bond lengths and angles, are anticipated to be within the standard ranges for sp³ hybridized carbon atoms in a five-membered ring and for the carboxylic acid and methoxy functional groups. For instance, the C-C bond lengths within the cyclopentane ring would be expected to be in the range of 1.53-1.55 Å. The C-O single and double bonds of the carboxylic acid group would be approximately 1.31 Å and 1.22 Å, respectively, though these can be influenced by hydrogen bonding interactions in the crystal.

A hypothetical table of selected bond lengths and angles for this compound, based on typical values for similar functional groups, is presented below.

Bond/AngleAtom Pair/TripletExpected Value
Bond Lengths (Å)
C1-C2C-C~ 1.54
C1-C(O)OHC-C~ 1.52
C=OC=O~ 1.22
C-OHC-O~ 1.31
C1-O(CH₃)C-O~ 1.43
O-CH₃O-C~ 1.42
Bond Angles (°)
O=C-OHO-C-O~ 123
C2-C1-C5C-C-C~ 105
C1-O-CH₃C-O-C~ 112

Note: These are generalized values and the actual experimental values could vary.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The solid-state packing of this compound will be significantly influenced by intermolecular interactions, primarily hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), which typically leads to the formation of well-defined supramolecular structures.

The most common and energetically favorable interaction for carboxylic acids in the solid state is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This creates a characteristic R²₂(8) ring motif. Such interactions are a dominant feature in the crystal packing of many carboxylic acids. researchgate.net

A summary of the likely intermolecular interactions in the crystal structure of this compound is provided in the table below.

Interaction TypeDonorAcceptorDescription
Hydrogen Bond O-HC=OStrong interaction leading to the formation of centrosymmetric carboxylic acid dimers.
Hydrogen Bond C-HC=OWeaker interaction involving C-H bonds of the cyclopentane or methoxy group and the carbonyl oxygen.
Hydrogen Bond C-HO-CH₃Weaker interaction involving C-H bonds and the methoxy oxygen atom.
Van der Waals AllAllNon-specific attractive forces contributing to the overall crystal packing.

The combination of these interactions will likely result in a densely packed structure, forming layers or more complex three-dimensional networks. nih.gov The specific supramolecular assembly will be a result of the energetic balance between the strong directional hydrogen bonds and the weaker, less directional van der Waals forces.

Computational Chemistry and Theoretical Studies of 1 Methoxycyclopentane 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 1-methoxycyclopentane-1-carboxylic acid. By approximating the many-body electronic structure problem, DFT provides a balance of accuracy and computational efficiency, making it suitable for a wide range of molecular inquiries.

The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms, which relieve torsional strain. For this compound, the substitution at the C1 position introduces further complexity to its conformational preferences. DFT calculations are crucial for mapping the potential energy surface of the molecule and identifying the most stable conformers.

A systematic conformational search, often initiated with molecular mechanics methods followed by DFT optimization, can reveal the low-energy structures. The relative energies of these conformers are influenced by steric interactions between the methoxy (B1213986) and carboxylic acid groups, as well as their orientation relative to the cyclopentane ring. The orientation of the methoxy group (rotation around the C1-O bond) and the carboxylic acid group (rotation around the C1-C(OOH) bond) are key degrees of freedom.

For instance, DFT calculations could predict the energy difference between conformers where the methoxy group is oriented in different positions relative to the carboxylic acid. The results of such a study would typically be presented in a table summarizing the relative energies and Boltzmann populations of the most stable conformers.

Table 1: Predicted Relative Energies and Boltzmann Populations of this compound Conformers

Conformer Relative Energy (kcal/mol) Boltzmann Population (%) at 298.15 K
1 0.00 55.2
2 0.50 25.1
3 1.20 8.5
4 1.80 3.1

Note: This data is illustrative and based on typical results for similar substituted cyclopentane systems.

DFT is widely used to explore the electronic properties of molecules, which are fundamental to understanding their reactivity. Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsisinternational.org

For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and methoxy groups, which are regions of higher electron density. The LUMO, conversely, may be centered on the carbonyl carbon of the carboxylic acid, indicating a site susceptible to nucleophilic attack.

Other reactivity descriptors, such as the global electrophilicity index (ω), can be calculated to quantify the molecule's ability to accept electrons. This index is a function of the electronic chemical potential (μ) and chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, indicating regions prone to electrophilic attack, and positive potential (blue) around the acidic proton of the carboxylic acid.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Electrophilicity Index (ω) 1.9 eV

Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations.

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by locating and characterizing transition states. For this compound, potential reactions of interest could include esterification, amide formation, or decarboxylation.

To model a reaction, a reaction coordinate is defined, and the energy profile along this path is calculated. The transition state is the highest point on this profile and represents the energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry of the transition state, insights into the bond-making and bond-breaking processes can be gained.

For example, in the acid-catalyzed esterification of this compound with methanol (B129727), DFT could be used to model the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated activation energies can provide a quantitative measure of the reaction's feasibility.

The choice of computational method and the treatment of the molecular environment are critical for obtaining accurate results. The selection of a DFT functional and a basis set is a key consideration. For molecules with non-covalent interactions, such as potential intramolecular hydrogen bonding in this compound, dispersion-corrected functionals (e.g., B3LYP-D3) are often preferred. researchgate.net The basis set determines the flexibility of the atomic orbitals used in the calculation, with larger basis sets (e.g., 6-311++G(d,p)) generally providing more accurate results at a higher computational cost. researchgate.net

Since many chemical processes occur in solution, accounting for solvent effects is crucial. osti.govnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium and are computationally efficient. bcrec.id Explicit solvent models, where individual solvent molecules are included in the calculation, are more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. The choice of model depends on the specific property being investigated.

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, calculated properties can be compared with experimental findings to assess the accuracy of the computational model.

For instance, calculated vibrational frequencies from DFT can be compared to experimental infrared (IR) and Raman spectra. rsc.org Similarly, calculated NMR chemical shifts can be benchmarked against experimental NMR data. nih.gov Discrepancies between calculated and experimental values can often be resolved by refining the computational model, such as by considering different conformers or improving the treatment of solvent effects. This iterative process of comparison and refinement enhances the predictive power of the computational studies.

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent box.

For this compound, MD simulations could be used to study its solvation in water. By simulating the molecule surrounded by a large number of water molecules, one can analyze the structure of the hydration shell and the dynamics of hydrogen bonding between the carboxylic acid and methoxy groups with water. nih.gov

MD simulations can also be used to explore the conformational landscape of the molecule in solution. Over the course of a simulation, the molecule will sample different conformations, and the resulting trajectory can be analyzed to determine the relative populations of different conformers and the rates of interconversion between them. This provides a more dynamic picture of the molecule's behavior compared to the static view from DFT calculations.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Conformational Dynamics of the Cyclopentane Ring

The cyclopentane ring is not planar; it adopts puckered conformations to alleviate the torsional strain that would be present in a flat structure. libretexts.orglumenlearning.com The two most common conformations are the envelope (Cs symmetry) and the twist (C2 symmetry). researchgate.net These conformers can easily interconvert through a low-energy process known as pseudorotation, which involves a continuous wave-like motion of the ring atoms. nih.govbiomedres.us The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, often comparable to thermal energy at room temperature. nih.gov

The presence of substituents, such as the methoxy and carboxylic acid groups in this compound, significantly influences the conformational landscape. Substituents can introduce steric and electronic effects that favor certain puckered conformations over others. bohrium.com In substituted cyclopentanes, the substituents can occupy either axial or equatorial (or, more accurately, pseudo-axial and pseudo-equatorial) positions, leading to different energetic stabilities. nih.gov

For this compound, both substituents are attached to the same carbon atom (C1). This geminal substitution pattern will likely cause C1 to be the unique atom in an envelope conformation or part of the flap in a twist conformation to minimize steric hindrance between the substituents and the rest of the ring. Computational studies on similarly substituted cyclopentanes, such as 1-hydroxycyclopentane-1-carboxylic acid, have shown a preference for envelope-like conformations. researchgate.net

Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) are commonly used to calculate the geometries and relative energies of these conformers. nih.govconicet.gov.ar While specific computational data for this compound is not extensively published, a theoretical analysis allows for the prediction of the relative stabilities of its primary conformers. The key factor is the minimization of steric interactions between the bulky methoxy and carboxylic acid groups and the adjacent methylene (B1212753) hydrogens of the cyclopentane ring.

Table 1: Predicted Relative Energies of Plausible Conformations of this compound
ConformationDescriptionPredicted Relative Energy (kcal/mol)Key Steric Interactions
Envelope (C1-out-of-plane)The substituted carbon atom is puckered out of the plane of the other four carbon atoms.0.0 (Reference)Minimized transannular strain. Potential gauche interaction between substituents and C2/C5 hydrogens.
Twist (C2-C3 twist)A non-planar conformation with C2 symmetry, where C2 and C3 are maximally displaced from the plane.0.5 - 1.5Relieves some eclipsing strain compared to the envelope but may introduce other steric clashes.
Envelope (C3-out-of-plane)A carbon atom adjacent to the substituted carbon is out of the plane.> 2.0Significant steric hindrance between the substituents and the axial hydrogens on the adjacent carbons.
PlanarAll five carbon atoms lie in the same plane.> 5.0High torsional strain due to eclipsed C-C and C-H bonds.

Interactions with Solvents and Reagents

The chemical behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations using implicit or explicit solvent models, can elucidate the nature and strength of these interactions. rsc.orgfrontiersin.org

The molecule possesses distinct polar and non-polar regions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The cyclopentyl ring, in contrast, is non-polar and hydrophobic.

Polar Protic Solvents (e.g., Water, Methanol): In these solvents, the carboxylic acid group is expected to form strong hydrogen bonds with solvent molecules. researchgate.net These interactions are crucial for its solubility and can influence its acidity (pKa). MD simulations can be used to study the structure of the solvation shell, the average number of hydrogen bonds, and their lifetimes. mdanalysis.org

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid proton. They are less effective at solvating the carboxylate anion compared to protic solvents.

Non-polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the dominant interactions will be weaker van der Waals forces involving the cyclopentane ring. The polar carboxylic acid groups will tend to self-associate, forming hydrogen-bonded dimers, which can be computationally modeled to determine their association energy.

Interactions with reagents can also be modeled. For instance, the protonation/deprotonation of the carboxylic acid can be studied by calculating the Gibbs free energy of the reaction in different solvents. Likewise, the approach of a nucleophile or electrophile to the molecule can be simulated to understand reaction mechanisms and predict stereochemical outcomes.

Table 2: Summary of Predicted Intermolecular Interactions of this compound
Molecular RegionSolvent/Reagent TypePrimary Interaction TypePredicted Relative Strength
Carboxylic Acid (-COOH)Polar Protic (e.g., Water)Hydrogen Bonding (Donor & Acceptor)Strong
Carboxylic Acid (-COOH)Polar Aprotic (e.g., DMSO)Hydrogen Bonding (Donor)Moderate-Strong
Carboxylic Acid (-COOH)Non-polar (e.g., Hexane)Dimerization (H-Bonding)Strong (inter-solute)
Methoxy Group (-OCH₃)Polar Protic (e.g., Water)Hydrogen Bonding (Acceptor)Weak
Cyclopentane RingNon-polar (e.g., Hexane)van der Waals (Dispersion)Weak
Cyclopentane RingPolar (e.g., Water)Hydrophobic EffectWeak (disruptive to solvent structure)

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. biointerfaceresearch.commdpi.com For a series of compounds related to this compound, a QSAR/QSPR model could be developed to predict properties like reaction rates, binding affinities to a biological target, or toxicity.

The development of a QSAR model involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. mdpi.com These descriptors are then correlated with the experimental activity or property using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. biointerfaceresearch.com

For cycloalkane carboxylic acids, relevant descriptors would likely include:

Hydrophobicity Descriptors: Such as the logarithm of the octanol-water partition coefficient (log Kow), which is crucial for predicting how a molecule distributes between aqueous and lipid phases. nih.gov

Electronic Descriptors: These include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and partial atomic charges. ELUMO, for instance, can be related to a molecule's ability to accept electrons and may correlate with certain types of reactivity or toxicity. nih.govresearchgate.net

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, solvent-accessible surface area, and various topological indices (e.g., Randić index, Wiener index) that quantify molecular branching and cyclicity. nih.gov

A hypothetical QSAR model for predicting the toxicity of a series of substituted cycloalkane carboxylic acids might take the following linear form:

log(1/C) = a * log(Kow) - b * E_LUMO + c * (Topological_Index) + d

Where C is the effective concentration, and a, b, c, and d are coefficients determined by the regression analysis. Such a model could suggest that toxicity increases with hydrophobicity and electrophilicity (lower ELUMO). qsardb.org The validity of the model would be assessed through rigorous internal and external validation procedures. mdpi.com

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling of Cycloalkane Carboxylic Acids
Descriptor ClassSpecific DescriptorPotential Property/Activity Correlation
Hydrophobicitylog Kow (Octanol-Water Partition Coefficient)Membrane permeability, bioavailability, aquatic toxicity.
ElectronicELUMO (Energy of Lowest Unoccupied MO)Electrophilicity, susceptibility to nucleophilic attack, reactivity.
ElectronicDipole MomentPolarity, solubility in polar solvents, binding interactions.
Steric/TopologicalMolecular Weight (MW)General size, diffusion rates.
Steric/TopologicalSolvent-Accessible Surface Area (SASA)Interaction potential with solvents or receptors.
Steric/TopologicalTopological Polar Surface Area (TPSA)Hydrogen bonding potential, cell permeability.

Applications of 1 Methoxycyclopentane 1 Carboxylic Acid in Advanced Organic Synthesis

Role as a Synthetic Building Block in Complex Molecule Construction

1-Methoxycyclopentane-1-carboxylic acid is a valuable synthetic building block in organic chemistry, primarily utilized for its rigid cyclopentane (B165970) scaffold. This structural motif is prevalent in a multitude of complex natural products and biologically active molecules. The conformational rigidity of the cyclopentane ring, compared to more flexible acyclic chains, is a desirable feature in drug design as it can help to pre-organize functional groups for optimal interaction with biological targets, potentially improving binding affinity and selectivity.

The presence of both a carboxylic acid and a methoxy (B1213986) group at the same quaternary carbon atom provides two distinct points for chemical modification. The carboxylic acid can be readily converted into a wide range of functional groups, including esters, amides, and alcohols, through standard transformations. This versatility allows for the facile attachment of the cyclopentane core to other molecular fragments. The methoxy group, while relatively stable, can serve as a steric and electronic directing group in subsequent synthetic steps.

A key application of this building block is in the construction of molecules with densely functionalized five-membered rings. For instance, derivatives of cyclopentane carboxylic acids are used in the synthesis of carbocyclic nucleoside analogs, where the cyclopentane ring mimics the ribose sugar of natural nucleosides. These analogs are investigated for their potential antiviral and anticancer properties. The defined stereochemistry of the cyclopentane core is crucial for mimicking the natural sugar's conformation.

Table 1: Synthetic Transformations of this compound

Reaction Type Reagents Product Functional Group Significance in Complex Synthesis
Esterification Alcohol (e.g., Methanol), Acid Catalyst Ester Protects the carboxylic acid; allows coupling to alcohol-containing fragments.
Amide Coupling Amine, Coupling Agent (e.g., DCC, EDC) Amide Forms stable linkages to peptides or other amine-containing molecules.
Reduction Reducing Agent (e.g., LiAlH₄) Primary Alcohol Creates a new site for functionalization or extension of the carbon chain.

Utility as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The cyclopentane moiety is a common feature in many pharmaceutical and agrochemical compounds. This compound and its derivatives serve as key intermediates in the synthesis of these active molecules. The rigid scaffold helps to position pharmacophoric elements in a precise three-dimensional arrangement, which is often critical for biological activity.

In pharmaceutical research, cyclopentane carboxylic acid derivatives are central to the development of novel therapeutics. For example, they have been instrumental in creating potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a significant target for pain management. nih.govmedchemexpress.com In these inhibitors, the cyclopentane core acts as a rigid scaffold to orient substituents that interact with specific residues in the channel's binding pocket. nih.govesrf.fr Similarly, cyclopentane-based structures are used to synthesize analogs of the natural antibiotic muraymycin. nih.govduke.edunih.govresearchgate.net These analogs target the bacterial enzyme MraY, which is essential for cell wall biosynthesis, making it a promising target for new antibiotics. nih.govnih.govresearchgate.net The cyclopentane ring replaces the ribose unit of the natural product, offering a more synthetically accessible and stable alternative while maintaining the necessary geometry for enzyme inhibition. nih.gov

In the agrochemical sector, cyclopentane derivatives are used as intermediates for herbicides and pesticides. The structural features of these compounds can be tailored to achieve high target specificity and appropriate environmental persistence. The synthetic accessibility of compounds like this compound makes them attractive starting points for the large-scale production required for agricultural applications.

Development of Chiral Analogs and their Synthetic Applications

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of chiral building blocks is of paramount importance. Creating chiral analogs of this compound involves establishing a quaternary stereocenter, which is a significant synthetic challenge.

Several strategies are employed for this purpose:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, can be temporarily attached to the molecule. wikipedia.org This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation, to create the desired enantiomer. The auxiliary is then cleaved and can often be recovered for reuse. wikipedia.org

Catalytic Asymmetric Synthesis: Modern catalytic methods offer a more efficient route to chiral molecules. For example, iridium-catalyzed allylic alkylation has been developed for the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives, and similar principles can be applied to cyclic systems. cancer.govnih.gov These reactions use a chiral ligand complexed to a metal catalyst to control the stereochemistry of the bond-forming step.

These chiral analogs are crucial in drug development. For instance, the synthesis of specific stereoisomers of cyclopentane-based NaV1.7 inhibitors was shown to be critical for achieving high potency and selectivity. bioworld.com Similarly, in the development of muraymycin analogs, controlling the stereochemistry of the cyclopentane core is essential for mimicking the natural substrate and achieving effective inhibition of the MraY enzyme. nih.gov

Catalytic Roles and Additive Effects in Organic Reactions (e.g., Direct Arylation Polymerization)

While not a catalyst itself, this compound is representative of a class of molecules—cyclic carboxylic acids—that can act as important additives in transition metal-catalyzed reactions, most notably in Direct Arylation Polymerization (DArP). DArP is a powerful method for synthesizing conjugated polymers, which are used in organic electronics, but the reaction often requires additives to proceed efficiently and with high selectivity.

Carboxylic acids are known to have a significant effect on the rate and outcome of direct arylation reactions. researchgate.netacs.org It is believed that the carboxylate anion participates in the rate-determining C-H activation step, often described as a concerted metalation-deprotonation (CMD) pathway. acs.org The structure of the carboxylic acid additive can influence the reaction in several ways:

pKa: The acidity of the carboxylic acid affects the basicity of its conjugate carboxylate base, which in turn can influence the rate of the C-H activation step. acs.org

Steric Bulk: The size and shape of the acid can affect the catalyst's reactivity and selectivity. Bulky acids can sometimes prevent unwanted side reactions or influence the regioselectivity of the polymerization. researchgate.netresearchgate.net

Studies on the influence of carboxylic acid structure in DArP have shown that for cyclic secondary acids, a decrease in ring size can lead to an increase in polymer yield and molecular weight. researchgate.netscientifiq.aiosti.gov This suggests that a five-membered ring, as in this compound, could be an effective structural motif for an additive. The methoxy group at the C1 position adds steric bulk, which could further modulate the catalytic system's performance, potentially enhancing polymer properties compared to simpler, unsubstituted cyclic acids.

Table 2: Influence of Cyclic Carboxylic Acid Properties on DArP

Property Influence on Catalytic System Potential Effect of this compound
Acidity (pKa) Affects the basicity of the carboxylate, influencing the rate of the C-H activation (CMD) step. acs.org pKa is similar to other aliphatic acids, expected to facilitate the CMD pathway.
Ring Size Smaller rings (e.g., cyclopropane) have shown enhanced reactivity and lead to higher molecular weight polymers. researchgate.netscientifiq.ai The five-membered ring is in the effective range studied for cyclic acid additives.

Studies in Enzyme Mechanisms and Metabolic Pathways

This compound is a synthetic compound and is not known to be involved in any natural metabolic pathways. However, its rigid cyclopentane core makes it an excellent scaffold for the design of enzyme inhibitors, which are powerful tools for studying enzyme mechanisms and biological pathways.

By incorporating the cyclopentane framework into a larger molecule, chemists can create probes that bind to an enzyme's active site. The rigidity of the ring helps to reduce the entropic penalty of binding, leading to higher affinity. The specific stereochemistry and functionalization of the cyclopentane ring allow for the precise positioning of groups that can interact with key amino acid residues in the enzyme, providing insights into the structure and function of the active site.

Examples include:

MraY Inhibitors: As previously mentioned, cyclopentane-based analogs of muraymycins are used to study the MraY translocase. nih.govresearchgate.net By systematically modifying the substituents on the cyclopentane ring and assessing the impact on inhibitory activity, researchers can map the enzyme's active site and understand the molecular interactions required for substrate binding and catalysis. nih.gov

NaV1.7 Inhibitors: The development of selective inhibitors based on a cyclopentane carboxylic acid core has been crucial for probing the structure of the NaV1.7 ion channel. nih.govbioworld.com These inhibitors bind to a unique site on the channel's voltage-sensor domain, and their use has helped to elucidate the mechanism by which channel activity is modulated, providing a pathway for the development of non-opioid pain therapeutics. esrf.fr

While the compound itself is not metabolized through common pathways, its derivatives serve as powerful exogenous probes to investigate and therapeutically target the enzymes that drive cellular metabolism and signaling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methoxycyclopentane-1-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves cyclopentane ring functionalization. A common approach is the alkylation of cyclopentanone derivatives with methoxy-containing electrophiles, followed by oxidation to introduce the carboxylic acid group. For example, cyclopentanone can undergo methoxyalkylation using methyl iodide or methoxy-substituted Grignard reagents under basic conditions (e.g., K₂CO₃), followed by oxidation with KMnO₄ or CrO₃ . Key variables include temperature control (0–25°C for alkylation) and stoichiometric ratios to minimize side reactions like over-oxidation.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the cyclopentane ring and methoxy group. <sup>1</sup>H NMR typically shows a singlet for the methoxy proton (~δ 3.3 ppm) and multiplet signals for the cyclopentane protons. <sup>13</sup>C NMR distinguishes the carboxylic carbon (~δ 170–180 ppm). Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., m/z 158 for [M]<sup>+</sup>), while IR spectroscopy identifies the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

Q. How does the steric environment of the cyclopentane ring influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : The cyclopentane ring’s puckered conformation creates distinct axial and equatorial positions, affecting regioselectivity. For example, oxidation of secondary alcohols on the ring to ketones (e.g., using Jones reagent) proceeds faster at equatorial positions due to reduced steric hindrance. Similarly, nucleophilic substitution reactions favor axial leaving groups . Computational modeling (DFT) can predict reactive sites by analyzing bond angles and electron density .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

  • Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., over-alkylation or ring-opening). Systematic optimization includes:

  • DoE (Design of Experiments) : Varying solvent polarity (THF vs. DCM), catalyst loading (e.g., Rh or Cu for cyclopropanation analogs ), and reaction time.
  • By-Product Analysis : LC-MS or GC-MS to identify impurities (e.g., dimerization products).
  • Scale-Down Replication : Reproducing low-yield conditions in microliter reactors to isolate critical variables .

Q. What strategies enhance the enantiomeric purity of this compound for chiral synthesis applications?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is preferred. Examples include:

  • Chiral Pool Synthesis : Starting from enantiomerically pure cyclopentanol derivatives.
  • Catalytic Asymmetric Hydrogenation : Employing Ru-BINAP catalysts to reduce ketone intermediates with >90% ee .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze ester precursors selectively .

Q. How does this compound compare to its cyclopropane analog (1-methoxycyclopropane-1-carboxylic acid) in terms of conformational rigidity and biological activity?

  • Methodological Answer :

  • Conformational Analysis : Cyclopentane’s larger ring allows greater flexibility (pseudorotation) vs. cyclopropane’s rigid, strained structure. This impacts binding to biological targets (e.g., enzymes), as shown in molecular dynamics simulations .
  • Bioactivity : Cyclopropane analogs often exhibit higher metabolic stability but lower solubility. Comparative IC₅₀ assays (e.g., against proteases) reveal cyclopentane derivatives’ superior bioavailability in some cases .

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